2,4,5-Trifluorophenylisothiocyanate
Overview
Description
2,4,5-Trifluorophenylisothiocyanate is a chemical compound with the molecular formula C7H2F3NS and a molecular weight of 189.16 g/mol . It is characterized by the presence of three fluorine atoms attached to a phenyl ring and an isothiocyanate functional group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2,4,5-Trifluorophenylisothiocyanate typically involves the reaction of 2,4,5-trifluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2,4,5-Trifluoroaniline+Thiophosgene→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,4,5-Trifluorophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.
Addition Reactions: It can add to compounds containing active hydrogen atoms, such as amines, to form substituted thioureas.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include primary and secondary amines, alcohols, and other nucleophiles. The major products formed depend on the specific nucleophile and reaction conditions .
Scientific Research Applications
2,4,5-Trifluorophenylisothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the isothiocyanate functional group into various molecules.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Research is ongoing to explore its potential as a building block for the synthesis of pharmaceutical compounds with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorophenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules. This reactivity is utilized in the modification of proteins and other biomolecules, where it forms covalent bonds with amino groups, leading to the formation of stable thiourea linkages .
Comparison with Similar Compounds
2,4,5-Trifluorophenylisothiocyanate can be compared with other similar compounds, such as:
2,3,4-Trifluorophenylisothiocyanate: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and applications.
2,4,5-Trifluorophenylisocyanate: Contains an isocyanate group instead of an isothiocyanate group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isothiocyanate group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,2,4-trifluoro-5-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUMWUTYBBSJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375355 | |
Record name | 2,4,5-trifluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362690-53-7 | |
Record name | 1,2,4-Trifluoro-5-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362690-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-trifluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.